![molecular formula C28H28N4O3 B2615978 5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide CAS No. 1029724-63-7](/img/structure/B2615978.png)

5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

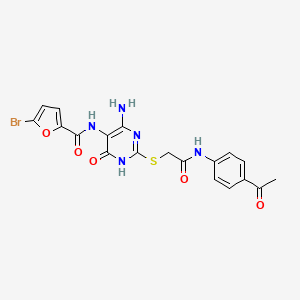

The compound “5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide” is a complex organic molecule. It contains several functional groups, including an indoline ring, a sulfonamide group, and a bromine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indoline ring might be formed through a Fischer indole synthesis or a similar reaction . The bromine atom could be introduced through a halogenation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The indoline ring is a common structural motif in many biologically active compounds .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction . The sulfonamide group could participate in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a bromine atom and a sulfonamide group could make the compound relatively polar, affecting its solubility in different solvents.Safety and Hazards

将来の方向性

The study of indoline derivatives is an active area of research, and new compounds with this structure are being synthesized and tested for various applications, particularly in medicinal chemistry . This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new drugs or other products.

作用機序

Target of Action

The primary target of N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the cholinergic system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological functions, including memory and cognition .

Mode of Action

N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide acts as an inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft . This results in enhanced cholinergic neurotransmission .

Biochemical Pathways

The action of N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide affects the cholinergic pathway. By inhibiting AChE, the compound increases the availability of acetylcholine, which can then bind to and activate its receptors, leading to the propagation of the cholinergic signal .

Pharmacokinetics

In silico studies suggest that the compound has adequate pharmacokinetic properties

Result of Action

The inhibition of AChE by N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can result in improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .

生化学分析

Biochemical Properties

This compound has been found to interact with acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . The inhibition of AChE is a key target in increasing acetylcholine levels, which is crucial in the management of Alzheimer’s disease .

Cellular Effects

In cellular processes, N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide has shown potential neuroprotective effects. It has been observed to attenuate the neurotoxic effects of aluminium chloride (AlCl3) in rat models, improving performance in behavioral tests and lowering AChE activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with AChE, resulting in the inhibition of the enzyme . This leads to an increase in acetylcholine levels, which can have significant effects on neurotransmission .

Temporal Effects in Laboratory Settings

The effects of N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide over time in laboratory settings have not been extensively studied. It has been observed that its neuroprotective effects against AlCl3 toxicity in rats were evident after a treatment period of 6 weeks .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed at dosages of 3 and 5 mg/kg for a period of 6 weeks

Metabolic Pathways

Given its interaction with AChE, it may play a role in the cholinergic system .

特性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3/c1-19-7-9-20(10-8-19)27(33)30-25-23-5-3-4-6-24(23)29-26(25)28(34)32-17-15-31(16-18-32)21-11-13-22(35-2)14-12-21/h3-14,29H,15-18H2,1-2H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNWOLUHEAIUSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-phenylcarbamate](/img/structure/B2615897.png)

![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2615899.png)

![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid](/img/structure/B2615902.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2615905.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2615907.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2615913.png)

![4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2615914.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2615915.png)

![3-({[6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2615916.png)